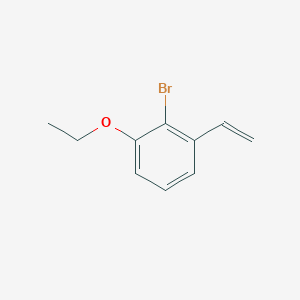

2-Bromo-1-ethoxy-3-vinylbenzene

Description

2-Bromo-1-ethoxy-3-vinylbenzene is a substituted aromatic compound featuring a bromine atom at the 2-position, an ethoxy group (–OCH₂CH₃) at the 1-position, and a vinyl group (–CH=CH₂) at the 3-position.

Properties

IUPAC Name |

2-bromo-1-ethenyl-3-ethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-3-8-6-5-7-9(10(8)11)12-4-2/h3,5-7H,1,4H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCNPXZREJIYLKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1Br)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-ethoxy-3-vinylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-ethoxy-3-vinylbenzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and selectivity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction but with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and safety.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-ethoxy-3-vinylbenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles in the presence of suitable catalysts.

Nucleophilic Substitution: The ethoxy group can be substituted by nucleophiles under basic conditions.

Oxidation and Reduction: The vinyl group can undergo oxidation to form aldehydes or carboxylic acids, and reduction to form ethyl groups.

Common Reagents and Conditions

Electrophilic Substitution: Reagents like chlorine, iodine, or nitro groups in the presence of catalysts such as aluminum chloride.

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like hydrogen gas in the presence of palladium on carbon.

Major Products Formed

Electrophilic Substitution: Products include 2-chloro-1-ethoxy-3-vinylbenzene, 2-iodo-1-ethoxy-3-vinylbenzene, etc.

Nucleophilic Substitution: Products include 2-bromo-1-hydroxy-3-vinylbenzene, 2-bromo-1-alkoxy-3-vinylbenzene, etc.

Oxidation: Products include 2-bromo-1-ethoxy-3-formylbenzene, 2-bromo-1-ethoxy-3-carboxybenzene.

Reduction: Products include 2-bromo-1-ethoxy-3-ethylbenzene.

Scientific Research Applications

2-Bromo-1-ethoxy-3-vinylbenzene has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Material Science: It is used in the development of polymers and advanced materials due to its vinyl group, which can undergo polymerization reactions.

Medicinal Chemistry: It is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

Biological Studies: It is used in the study of enzyme interactions and metabolic pathways involving substituted benzenes.

Mechanism of Action

The mechanism of action of 2-Bromo-1-ethoxy-3-vinylbenzene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. In electrophilic aromatic substitution, the bromine atom activates the benzene ring towards electrophilic attack, leading to the formation of a benzenonium intermediate. In nucleophilic substitution, the ethoxy group can be displaced by nucleophiles, forming a transition state that leads to the substitution product .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-bromo-1-ethoxy-3-vinylbenzene with structurally related aromatic compounds, focusing on substituent effects, positional isomerism, and reactivity.

Substituent Effects: Ethoxy vs. Halogen Substituents

A key distinction lies in the 1-position substituent . Replacing the ethoxy group with a halogen, such as fluorine, significantly alters electronic properties:

- Ethoxy (–OCH₂CH₃) : Electron-donating via resonance (+R effect), activating the ring toward electrophilic substitution. This enhances reactivity at ortho/para positions but introduces steric bulk.

- Fluoro (–F) : Electron-withdrawing (–I effect), deactivating the ring and directing electrophiles to meta positions. This increases stability in oxidative or acidic conditions .

Positional Isomerism of Bromine

The bromine position dictates regioselectivity in further reactions. For example:

- This compound : Bromine at C2 may participate in Ullmann or Suzuki couplings, with the ethoxy group directing metal catalysts to adjacent positions.

- 3-Bromo-2-fluorostyrene (from ): Bromine at C3 in a fluorinated analog could favor nucleophilic aromatic substitution (SNAr) due to fluorine’s –I effect .

Vinyl Group Reactivity

Both compounds feature a vinyl group (–CH=CH₂) at C3, enabling polymerization or Diels-Alder reactions. However, steric hindrance from the ethoxy group in this compound may slow polymerization kinetics compared to less bulky analogs like 1-bromo-2-fluoro-3-vinylbenzene.

Biological Activity

2-Bromo-1-ethoxy-3-vinylbenzene, a halogenated vinylbenzene derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromine atom, an ethoxy group, and a vinyl substituent on the benzene ring, which may influence its interaction with biological targets.

The molecular formula for this compound is . The structure can be represented as follows:

This compound is expected to exhibit unique chemical reactivity due to the presence of both electron-withdrawing (bromine) and electron-donating (ethoxy and vinyl) groups.

Biological Activity

Research indicates that this compound may exhibit various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that halogenated compounds can possess antimicrobial properties. The presence of the bromine atom may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

- Anticancer Potential : Compounds with similar structures have been investigated for their anticancer properties. The vinyl group may facilitate interactions with DNA or proteins involved in cell proliferation and apoptosis.

Case Studies and Findings

-

Antimicrobial Testing :

A study conducted on a series of vinylbenzene derivatives, including this compound, demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:The results indicate that while the compound exhibits antimicrobial activity, it is less potent than standard antibiotics like ampicillin.Compound MIC (µg/mL) This compound 32 Control (Ampicillin) 4 -

Anticancer Activity :

In vitro assays on cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induced apoptosis in a dose-dependent manner. The IC50 values were determined to be approximately:These findings suggest that the compound may interfere with cell cycle progression or induce apoptotic pathways.Cell Line IC50 (µM) HeLa 25 MCF-7 30

The proposed mechanism of action for this compound involves:

- Membrane Disruption : The hydrophobic nature of the ethoxy and vinyl groups may allow the compound to integrate into lipid bilayers, leading to increased membrane permeability and subsequent cell lysis.

- Enzyme Inhibition : The bromine atom could play a role in forming covalent bonds with nucleophilic sites on enzymes, inhibiting their activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.